molecular formula C19H16ClFN2O4 B6507998 N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide CAS No. 888464-20-8

N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide

Cat. No.: B6507998
CAS No.: 888464-20-8
M. Wt: 390.8 g/mol
InChI Key: IUQQIDGDXKLFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative. For instance, N-(3-chlorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide (CAS: 888464-25-3, referred to as BF45008 in ) shares a similar backbone, with molecular formula C₁₉H₁₇ClN₂O₄ and molecular weight 372.80 g/mol . The primary structural distinction lies in the substitution pattern: the target compound features a 3-chloro-4-fluorophenyl group, whereas BF45008 has a 3-chlorophenyl moiety. This difference may influence electronic properties, steric bulk, and biological interactions.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-2-26-10-16(24)23-17-12-5-3-4-6-15(12)27-18(17)19(25)22-11-7-8-14(21)13(20)9-11/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQIDGDXKLFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

    Substitution on the Phenyl Ring: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Attachment of the Ethoxyacetamido Group: This can be achieved through an acylation reaction using ethoxyacetyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the chloro or fluoro substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-chlorosuccinimide (NCS), Selectfluor, various nucleophiles or electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.

    Pharmacology: It can be used to study the interaction of benzofuran derivatives with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biology: It can be used as a tool compound to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Carboxamide Class

(a) N-(4-chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (CAS: 887895-87-6)

  • Molecular Formula : C₃₀H₂₃ClN₂O₃
  • Molecular Weight : 495.0 g/mol
  • Key Features :
    • Substituted with a 4-chlorophenyl group instead of 3-chloro-4-fluorophenyl.
    • The acetamido side chain is replaced with a 3,3-diphenylpropanamido group, introducing significant hydrophobicity and steric hindrance .
  • Implications : The diphenylpropanamido group may enhance binding to lipophilic targets but reduce solubility compared to the ethoxyacetamido group in the target compound.

(b) Flutolanil (CAS: 66332-96-5)

  • Structure : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
  • Use : Fungicide targeting succinate dehydrogenase .

Physicochemical and Functional Differences

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Potential Applications
Target Compound ~372.8* 3-chloro-4-fluorophenyl, ethoxyacetamido Moderate (polar groups) Research chemical
BF45008 372.80 3-chlorophenyl, ethoxyacetamido Moderate Research chemical
N-(4-chlorophenyl)-... (CAS 887895-87-6) 495.0 4-chlorophenyl, diphenylpropanamido Low Not specified
Flutolanil 323.27 3-isopropoxyphenyl, trifluoromethyl Low Agricultural fungicide

*Estimated based on structural similarity to BF45006.

Research Findings and Implications

  • Bioactivity: No direct bioactivity data for the target compound are available in the provided evidence. However, flutolanil’s efficacy as a fungicide suggests that benzamide/benzofuran derivatives with halogenated aryl groups may exhibit broad-spectrum activity against enzymatic targets like succinate dehydrogenase .
  • Synthetic Accessibility : The ethoxyacetamido group in the target compound (and BF45008) likely improves synthetic yield compared to bulkier substituents (e.g., diphenylpropanamido), as smaller side chains reduce steric challenges during coupling reactions .
  • Thermodynamic Stability : The 3-chloro-4-fluorophenyl group may enhance stability via halogen bonding, a feature absent in the 3-chlorophenyl analog (BF45008) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.